molecular formula C9H12Cl3N B6278345 [2-(3,4-dichlorophenyl)ethyl](methyl)amine hydrochloride CAS No. 52516-07-1

[2-(3,4-dichlorophenyl)ethyl](methyl)amine hydrochloride

Cat. No. B6278345
CAS RN: 52516-07-1
M. Wt: 240.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)ethyl](methyl)amine hydrochloride, also known as DCPMEA-HCl, is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 128°C. DCPMEA-HCl has been studied for its potential uses in drug delivery, biochemistry, and physiology.

Scientific Research Applications

[2-(3,4-dichlorophenyl)ethyl](methyl)amine hydrochloride has been used in a variety of scientific research applications. It has been used as a drug delivery system for the delivery of drugs to the central nervous system. It has also been used to study the biochemical and physiological effects of drugs on the brain and other organs. Additionally, this compound has been used to study the mechanism of action of drugs, such as the binding of drugs to receptors and their subsequent effects on the body.

Mechanism of Action

[2-(3,4-dichlorophenyl)ethyl](methyl)amine hydrochloride is thought to act by binding to the dopamine transporter (DAT) in the brain. This binding is thought to increase the amount of dopamine in the brain, which can lead to an increase in alertness and focus. Additionally, this compound has been shown to increase the release of glutamate, which is an important neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness and focus, as well as improve memory and learning. Additionally, it has been shown to reduce anxiety and depression, and improve mood. This compound has also been shown to increase the release of dopamine and glutamate, which can lead to an increase in cognitive performance.

Advantages and Limitations for Lab Experiments

[2-(3,4-dichlorophenyl)ethyl](methyl)amine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it ideal for use in experiments. Additionally, it is relatively non-toxic and has low solubility, making it safe to use in experiments. However, there are some limitations to its use in lab experiments. This compound is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, it can be difficult to obtain in large quantities, which can make it difficult to use in large-scale experiments.

Future Directions

There are a variety of potential future directions for the use of [2-(3,4-dichlorophenyl)ethyl](methyl)amine hydrochloride. It could be used in drug delivery systems for the delivery of drugs to the central nervous system. Additionally, it could be used to study the biochemical and physiological effects of drugs on the brain and other organs. It could also be used to study the mechanism of action of drugs and their subsequent effects on the body. Additionally, it could be used to study the effects of drugs on learning and memory, as well as to study the effects of drugs on anxiety and depression. Finally, it could be used to study the effects of drugs on cognitive performance.

Synthesis Methods

[2-(3,4-dichlorophenyl)ethyl](methyl)amine hydrochloride can be synthesized by a variety of methods. One method involves the reaction of 3,4-dichlorophenylacetonitrile with methyl amine hydrochloride in the presence of sodium hydroxide. The reaction is carried out at room temperature and yields this compound as the main product. Other methods of synthesis include the reaction of 3,4-dichlorophenylacetonitrile with ethyl amine hydrochloride, the reaction of 3,4-dichlorophenylacetonitrile with methyl amine hydrobromide, and the reaction of 3,4-dichlorophenylacetonitrile with methyl amine hydroiodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(3,4-dichlorophenyl)ethyl](methyl)amine hydrochloride involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine followed by reduction of the resulting imine with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "3,4-dichlorophenylacetonitrile", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,4-dichlorophenylacetonitrile is reacted with excess methylamine in ethanol at reflux temperature to form the imine intermediate.", "Step 2: The imine intermediate is reduced with sodium borohydride in ethanol at room temperature to form the amine intermediate.", "Step 3: The amine intermediate is quaternized with hydrochloric acid in ethanol at reflux temperature to form [2-(3,4-dichlorophenyl)ethyl](methyl)amine hydrochloride." ] }

CAS RN

52516-07-1

Molecular Formula

C9H12Cl3N

Molecular Weight

240.6

Purity

95

Origin of Product

United States

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